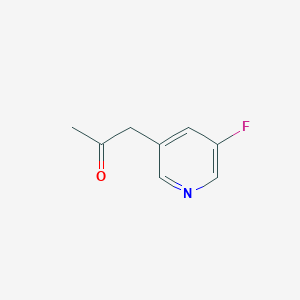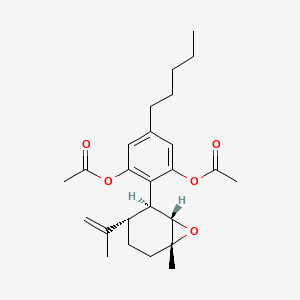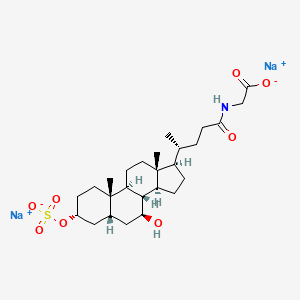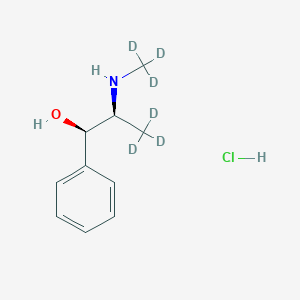
1-(5-Fluoropyridin-3-yl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Fluoropyridin-3-yl)propan-2-one is a chemical compound with the molecular formula C8H8FNO It is a fluorinated derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Fluoropyridin-3-yl)propan-2-one typically involves the fluorination of pyridine derivatives. One common method is the reaction of 5-fluoropyridine with propanone under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process is optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-Fluoropyridin-3-yl)propan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding carboxylic acid or other oxidized forms.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
1-(5-Fluoropyridin-3-yl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of advanced materials and as a building block for various chemical products.
Mécanisme D'action
The mechanism of action of 1-(5-Fluoropyridin-3-yl)propan-2-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This can affect enzyme activity, receptor binding, and other biochemical processes.
Comparaison Avec Des Composés Similaires
1-(3-Fluoropyridin-2-yl)propan-1-one: Similar in structure but with the fluorine atom in a different position.
3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol: Contains an amino group and an alcohol functional group.
Uniqueness: 1-(5-Fluoropyridin-3-yl)propan-2-one is unique due to its specific fluorination pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in various fields.
Propriétés
Formule moléculaire |
C8H8FNO |
|---|---|
Poids moléculaire |
153.15 g/mol |
Nom IUPAC |
1-(5-fluoropyridin-3-yl)propan-2-one |
InChI |
InChI=1S/C8H8FNO/c1-6(11)2-7-3-8(9)5-10-4-7/h3-5H,2H2,1H3 |
Clé InChI |
QHAUQZIQTQUQMX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=CC(=CN=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![17-Hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B13416489.png)

![[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)-2-hydroxyethoxy]-5-hydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B13416510.png)
![N-[8-[[[[3-(aminomethyl)phenyl]methyl]amino]carbonyl]-2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-yl]glycine Methyl Ester](/img/structure/B13416512.png)








